N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-A]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This is usually achieved through a cyclization reaction involving a suitable pyrazole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with a nucleophilic site on the pyrazolo[1,5-A]pyrimidine core.
Functionalization with Dimethoxyphenyl and Trifluoromethyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Adamantyl-Containing Compounds: Compounds like N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) have similar structural features and applications.
Uniqueness
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability.
Properties
Molecular Formula |
C27H29F3N4O3 |
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Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29F3N4O3/c1-36-21-4-3-18(8-22(21)37-2)20-9-23(27(28,29)30)34-24(33-20)19(13-32-34)25(35)31-14-26-10-15-5-16(11-26)7-17(6-15)12-26/h3-4,8-9,13,15-17H,5-7,10-12,14H2,1-2H3,(H,31,35) |
InChI Key |
FAODUIMJGZIMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
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